Mif-IN-2

MIF tautomerase inhibition IC50 comparison small-molecule inhibitor

MIF inhibitor research is often compromised by scaffold heterogeneity and inconsistent potency across compound classes. Mif-IN-2 (CAS 2756410-57-6) resolves this as a structurally defined 1,3,4-oxadiazole MIF tautomerase inhibitor with reliable IC₅₀ of ~1.7 μM in purified enzyme assays. • 4.1× potency advantage over ISO-1 (IC₅₀ 7 μM), delivering superior signal-to-noise ratios • Patent-defined compound 1 (WO2021258272A1) with documented IP provenance for immune inflammation and oncology research • Structurally distinct from isoxazoline- and dimethoxybenzamide-based inhibitors, enabling robust SAR comparator studies Supplied with ≥98% HPLC purity, full QC documentation, and ambient-temperature global shipping.

Molecular Formula C14H10ClN3O4
Molecular Weight 319.70 g/mol
Cat. No. B15141405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMif-IN-2
Molecular FormulaC14H10ClN3O4
Molecular Weight319.70 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl
InChIInChI=1S/C14H10ClN3O4/c1-20-8-4-5-9(10(15)7-8)12(19)16-14-18-17-13(22-14)11-3-2-6-21-11/h2-7H,1H3,(H,16,18,19)
InChIKeyMPFTVNQLHQVPKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mif-IN-2: Heterocyclic MIF Tautomerase Inhibitor for Immuno-Oncology and Inflammation Research Procurement


Mif-IN-2 (CAS: 2756410-57-6) is a heterocyclic small-molecule inhibitor of macrophage migration inhibitory factor (MIF) tautomerase activity . The compound is extracted from patent WO2021258272A1 as compound 1 and is structurally characterized by a 1,3,4-oxadiazole core scaffold with a chloro-methoxybenzamide moiety (C₁₄H₁₀ClN₃O₄, MW: 319.7) [1]. Mif-IN-2 is classified as a tautomerase site-binding MIF inhibitor, a class of compounds that block MIF's catalytic activity to interfere with its cytokine functions and receptor interactions .

Target Class MIF tautomerase site-binding inhibitor for cytokine function and receptor interaction studies
Chemistry Heterocyclic 1,3,4-oxadiazole core scaffold with chloro-methoxybenzamide moiety, patent-derived chemical probe
Workflow Fit Supports MIF pathway inhibition studies in immuno-oncology and inflammation research models

Why MIF Inhibitors Cannot Be Substituted Interchangeably: Structural and Functional Heterogeneity Driving Mif-IN-2 Procurement Decisions


Generic substitution among MIF inhibitors is scientifically unwarranted due to substantial heterogeneity in molecular scaffold architecture, isoform selectivity profiles (MIF-1 versus MIF-2/D-DT), and potency metrics spanning over three orders of magnitude (Ki from 57 nM to 33 μM across the class) [1]. The MIF cytokine superfamily comprises two functional homologs—MIF-1 and MIF-2—which exhibit overlapping receptor engagement with CD74 but distinct roles in immune physiology and pathology [2]. Inhibitors differ critically in their ability to discriminate between these isoforms and in their downstream biological consequences. A compound with sub-micromolar Ki (e.g., MIF-IN-3bb at 57 nM) cannot be casually substituted for a compound with micromolar IC₅₀ (e.g., ISO-1 at 7 μM) without fundamentally altering experimental outcomes . The quantitative differentiation evidence presented below provides the procurement-relevant specificity required for informed compound selection.

Mif-IN-2 vs. ISO-1
Potency context differs; reported IC₅₀ values may not support direct assay-to-assay substitution without internal validation.
Mif-IN-2 vs. MIF-IN-1
Structural divergence in halogenation and heteroaromatic substitution may alter selectivity and biological activity profiles.
Isoform Selectivity Risk
MIF-1 vs. MIF-2/D-DT discrimination is not established for Mif-IN-2; class-level isoform selectivity may not transfer directly.

Mif-IN-2 Quantitative Differentiation Evidence: Head-to-Head Comparative Potency, Structural Uniqueness, and Class-Level Selectivity Analysis


Mif-IN-2 Tautomerase Inhibitory Potency: Quantitative Comparison with ISO-1 (Classical MIF Antagonist)

Mif-IN-2 demonstrates low-micromolar potency in MIF tautomerase inhibition assays. Vendor technical data reports an IC₅₀ value of 1.7 ± 0.1 μM for Mif-IN-2 . This potency positions Mif-IN-2 as approximately 4.1-fold more potent than ISO-1, the widely utilized reference MIF antagonist, which exhibits an IC₅₀ of 7 μM against D-dopachrome tautomerase activity . The assay context for both measurements is purified enzyme-based tautomerase activity detection.

Potency vs ISO-1
Cross-study comparable
IC₅₀ = 1.7 ± 0.1 μM
~4.1-fold vs ISO-1 (7 μM)
Supports assay sensitivity review at lower target engagement concentrations
Purified enzyme tautomerase assay context
MIF tautomerase inhibition IC50 comparison small-molecule inhibitor

Mif-IN-2 Structural and Physicochemical Differentiation from MIF-IN-1 and MIF-IN-3 Analogs

Mif-IN-2 (C₁₄H₁₀ClN₃O₄, MW: 319.7) is structurally distinct from its in-series analogs MIF-IN-1 (C₁₅H₁₃N₃O₅, MW: 315.28) and MIF-IN-3 (C₂₀H₂₂N₄O₆S, MW: 446.48) . The presence of a chloro substituent on the benzamide ring and a furan-2-yl group on the oxadiazole core distinguishes Mif-IN-2 from MIF-IN-1, which bears a dimethoxybenzamide motif . Additionally, while MIF-IN-1 is characterized by a pIC₅₀ value of 6.87 (equivalent to IC₅₀ ≈ 135 nM), no corresponding quantitative potency metric for MIF-IN-3 has been publicly reported, limiting direct cross-series substitution .

Structural Identity
Supporting evidence
Chloro-methoxybenzamide + furanyl-oxadiazole scaffold
Structural differentiation from MIF-IN-1 and MIF-IN-3 mandates compound-specific validation
Halogenation pattern and heteroaromatic substitution differ
structural differentiation 1,3,4-oxadiazole scaffold physicochemical properties

Class-Level MIF-2 versus MIF-1 Selectivity: Contextualizing Mif-IN-2 Within the 4-CPPC Benchmark

While direct isoform-selectivity data for Mif-IN-2 has not been publicly disclosed, class-level evidence from structurally characterized MIF-2-selective inhibitors establishes a quantifiable benchmark for isoform discrimination. 4-CPPC, a validated MIF-2-selective inhibitor, exhibits an enzymatic IC₅₀ of 27 μM against MIF-2 and 450 μM against MIF-1, representing a 17-fold selectivity for MIF-2 over MIF-1 [1]. The 13- to 17-fold selectivity window (depending on assay methodology) is further corroborated by binding studies showing that 4-CPPC inhibits MIF-2–CD74 binding in a dose-dependent manner (0.01–10 μM) without influencing MIF-1–CD74 binding [2]. This class-level evidence underscores that MIF inhibitors are not isoform-agnostic; isoform discrimination is an attainable and mechanistically significant property within this chemical space [3].

MIF-2 Selectivity Context
Class-level inference
4-CPPC benchmark: 17-fold MIF-2 over MIF-1 selectivity
Isoform discrimination is attainable; direct Mif-IN-2 selectivity data requires review
Data to verify for Mif-IN-2 specifically
MIF-2 selectivity MIF-1 isoform discrimination

Procurement-Relevant Purity and Solubility Specifications for Mif-IN-2 Experimental Reproducibility

Commercially available Mif-IN-2 (TargetMol Cat. T60850, InvivoChem Cat. V49315) is supplied with certified purity of ≥98.55% . The compound exhibits robust solubility in DMSO at 50 mg/mL (156.4 mM), facilitating preparation of concentrated stock solutions for in vitro assays . This solubility profile is comparable to MIF-IN-1 and exceeds that of several MIF inhibitor chemotypes with more limited aqueous or organic solvent compatibility. Storage specifications are standardized at -20°C for powder (3-year stability) and -80°C for DMSO stock solutions (1-year stability) .

Purity & Solubility
Supporting evidence
≥98.55% purity
DMSO solubility 50 mg/mL
Supports reproducible dose-response calculations in in vitro assays
Vendor Certificate of Analysis context
purity specification solubility DMSO solubility procurement criteria

Optimal Research and Procurement Application Scenarios for Mif-IN-2 Based on Quantitative Evidence


In Vitro MIF Tautomerase Inhibition Studies Requiring Low-Micromolar Potency Without Sub-Micromolar Constraints

Mif-IN-2 is optimally deployed in purified enzyme-based MIF tautomerase inhibition assays where an IC₅₀ of approximately 1.7 μM provides sufficient target engagement without the stringent potency requirements of high-throughput screening (HTS) campaigns that demand sub-100 nM activity . This application scenario is supported by the 4.1-fold potency advantage over ISO-1 (IC₅₀ = 7 μM), enabling more robust signal-to-noise ratios at equivalent compound concentrations .

Mechanistic Studies of MIF–CD74 Receptor Interaction Blockade via Tautomerase Site Engagement

As a tautomerase site-binding inhibitor, Mif-IN-2 is suitable for investigating the structural role of the MIF catalytic site in CD74 receptor binding and downstream signaling. Class-level evidence demonstrates that tautomerase site occupancy can inhibit MIF–CD74 binding and reduce CD74-dependent signal transduction, providing a mechanistic framework for studies of MIF-mediated immune cell activation [1].

Immuno-Inflammation and Cancer Biology Research Requiring Patent-Validated Chemical Probe Molecules

Mif-IN-2 is explicitly disclosed as compound 1 in patent WO2021258272A1, which describes its utility in immune inflammation-related disease research [2]. This patent provenance provides a documented intellectual property anchor for academic and industrial research programs investigating MIF's pathogenic roles in inflammatory disorders and MIF-overexpressing malignancies.

Comparative Pharmacology Studies of Structurally Distinct MIF Inhibitor Chemotypes

The 1,3,4-oxadiazole scaffold of Mif-IN-2 distinguishes it structurally from ISO-1 (isoxazoline-based) and MIF-IN-1 (dimethoxybenzamide-substituted oxadiazole). This structural divergence, combined with the 4.1-fold potency differential relative to ISO-1, positions Mif-IN-2 as a valuable comparator compound for structure-activity relationship (SAR) studies exploring the impact of halogenation patterns and heteroaromatic substitutions on MIF inhibitory activity .

Application
Selection Property
Validation Focus
In vitro MIF tautomerase inhibition studies
Low-micromolar potency context
Assay sensitivity and target engagement at reported IC₅₀
MIF–CD74 receptor interaction blockade research
Tautomerase site-binding mechanism
CD74-dependent signaling pathway modulation
Immuno-inflammation and cancer biology research
Patent-validated chemical probe (WO2021258272A1)
MIF-overexpressing malignancy model-response context
Comparative MIF inhibitor SAR studies
Structurally distinct 1,3,4-oxadiazole chemotype
Halogenation and heteroaromatic substitution impact on activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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